molecular formula C20H23NO4 B4299179 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299179
M. Wt: 341.4 g/mol
InChI Key: ALORHDQVCRIEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a non-steroidal anti-inflammatory drug (NSAID) that has been synthesized and studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have anti-inflammatory and analgesic effects in both in vitro and in vivo studies. In addition, 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in laboratory experiments is its well-established mechanism of action and safety profile. However, one limitation is that 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may have variable effects depending on the specific inflammatory condition being studied.

Future Directions

Future research directions for 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid include studying its potential use in combination with other anti-inflammatory agents, as well as investigating its effects on other inflammatory mediators beyond prostaglandins. In addition, further studies are needed to determine the optimal dosing and administration of 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid for different inflammatory conditions.

Scientific Research Applications

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its potential therapeutic applications in treating various inflammatory conditions, such as arthritis and inflammatory bowel disease. In addition, 3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been studied for its potential use as a topical analgesic.

properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-11-25-17-9-7-15(8-10-17)18(13-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-10,12,18H,3,11,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALORHDQVCRIEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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